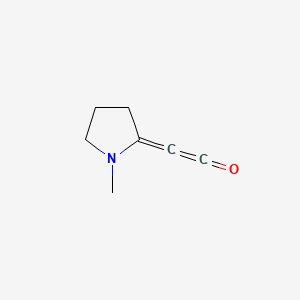
CID 45092454
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 45092454 is an organic compound with the molecular formula C7H9NO It is a ketene derivative, characterized by the presence of a ketene functional group (C=C=O) attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 45092454 typically involves the reaction of 1-methylpyrrolidine with a suitable ketene precursor under controlled conditions. One common method involves the use of 1-methylpyrrolidine and a ketene precursor such as dichloroketene, followed by dehalogenation with a zinc-copper couple . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the ketene intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
CID 45092454 undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes to form cyclobutanones.
Substitution Reactions: The ketene group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Cycloaddition: Dichloroketene and alkenes under inert atmosphere and low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Cyclobutanones: From cycloaddition reactions.
Substituted Ketones: From nucleophilic substitution reactions.
Alcohols or Aldehydes: From reduction reactions.
Scientific Research Applications
CID 45092454 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 45092454 involves its reactivity as a ketene. The compound can undergo cycloaddition reactions through a concerted [2+2] mechanism, where the ketene aligns antarafacially with respect to other alkenes . This unique transition state geometry allows for the formation of cyclobutanones with specific stereochemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroketene: A common ketene precursor used in similar reactions.
Cyclobutanone: A product of [2+2] cycloaddition reactions involving ketenes.
N-Methylpyrrolidine: A related compound with a similar pyrrolidine ring structure.
Uniqueness
CID 45092454 is unique due to its specific reactivity and the presence of both a ketene and a pyrrolidine ring. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler ketenes or pyrrolidine derivatives alone .
Properties
CAS No. |
104165-17-5 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.155 |
IUPAC Name |
2-(1-methylpyrrolidin-2-ylidene)ethenone |
InChI |
InChI=1S/C7H9NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5H2,1H3 |
InChI Key |
HIIUWNGEMJTHBX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=C=C=O |
Synonyms |
Ethenone, (1-methyl-2-pyrrolidinylidene)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















